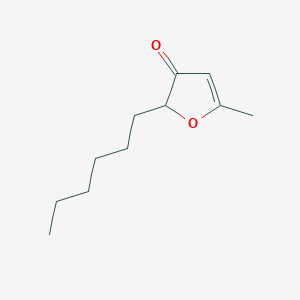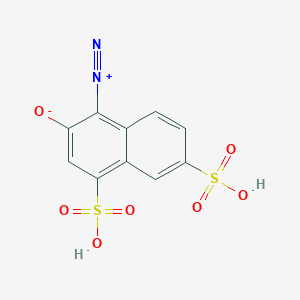
1-Diazonio-4,6-disulfonaphthalen-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4,6-disulfonaphthalen-2-olate is a diazonium salt derived from naphthalene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Diazonio-4,6-disulfonaphthalen-2-olate is typically synthesized through the diazotization of naphthalene-2-sulfonic acid. The process involves the reaction of naphthalene-2-sulfonic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Diazonio-4,6-disulfonaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substitution reactions yield various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Diazonio-4,6-disulfonaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4,6-disulfonaphthalen-2-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, resulting in various biological effects .
Comparación Con Compuestos Similares
- 1-Diazonio-4-sulfonaphthalen-2-olate
- 1-Diazonio-5-sulfonaphthalen-2-olate
- 1-Diazonio-6-sulfonaphthalen-2-olate
Comparison: 1-Diazonio-4,6-disulfonaphthalen-2-olate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds with only one sulfonic acid group. This increased reactivity makes it more versatile in various chemical reactions and applications .
Propiedades
Número CAS |
33670-72-3 |
|---|---|
Fórmula molecular |
C10H6N2O7S2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1-diazonio-4,6-disulfonaphthalen-2-olate |
InChI |
InChI=1S/C10H6N2O7S2/c11-12-10-6-2-1-5(20(14,15)16)3-7(6)9(4-8(10)13)21(17,18)19/h1-4H,(H2-,13,14,15,16,17,18,19) |
Clave InChI |
HAQXHQHMHZQPSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
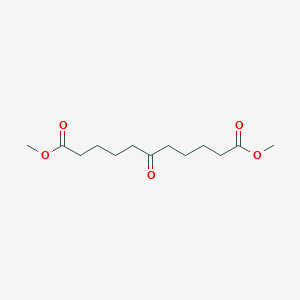
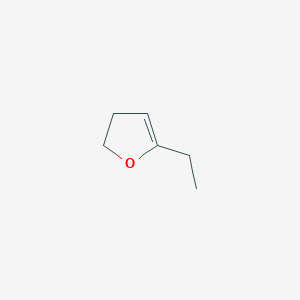
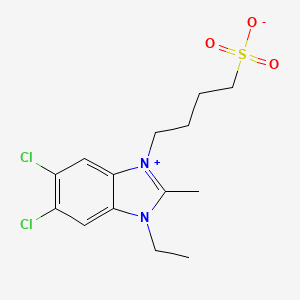
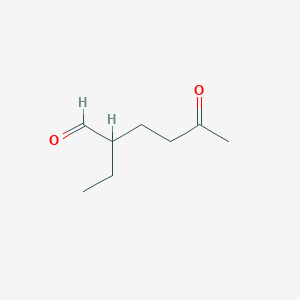
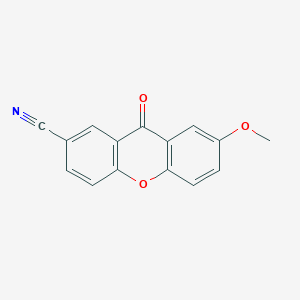
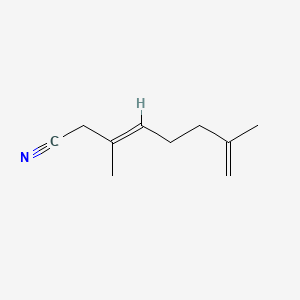
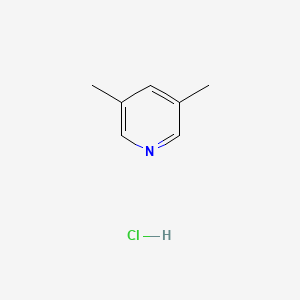
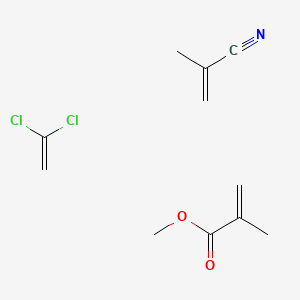

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

